![molecular formula C19H22N2O2 B2503328 1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol CAS No. 887348-44-9](/img/structure/B2503328.png)
1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol” is a complex organic molecule. It contains a benzimidazole core, which is a type of nitrogen-containing heterocyclic compound . Benzimidazole derivatives are known for their high biological activity and are used in the treatment of various diseases such as cancer, hypertension, diabetes, bacterial or viral infections, inflammation, gastritis, and neurodegenerative diseases .
Molecular Structure Analysis
A Co(II) complex with “this compound” has been prepared . The composition of the complex is [Co(L)3]2+·2(NO3)–·2H2O·2CH3OH, as established by elemental analysis and IR spectroscopy . Its crystal structure was determined by single-crystal XRD . In the mononuclear molecule of the complex, three chelate ligands are coordinated to the Co(II) cation by the O atoms of the hydroxyl group and the N atoms of the imidazole ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Interaction with DNA
A study by Paul et al. (2015) details the synthesis of new benzimidazole compounds and explores their DNA binding abilities and cytotoxicity against various cancer cell lines. These compounds, including those similar in structure to the query compound, show significant intercalative interaction with DNA, leading to substantial in vitro cytotoxic effects against human lung, breast, and cervical cancer cells. The efficacy of these compounds in inhibiting cancer cell proliferation underscores their potential therapeutic applications (Paul et al., 2015).
Alcohol Oxidation Systems
Li and Zhang (2009) developed a highly efficient alcohol oxidation system catalyzed by TEMPO, using a recyclable hypervalent iodine(III) reagent. This research demonstrates the potential for using related benzimidazole compounds in environmentally friendly oxidation processes, offering a sustainable approach to synthesizing carbonyl compounds from alcohols. The study showcases the adaptability of these compounds in various organic transformations (Li & Zhang, 2009).
Oligomeric Drug-binding Matrices
Ferruti et al. (1981) investigated the use of benzotriazole and imidazole derivatives as potential oligomeric drug-binding matrices. The study suggests that such compounds could serve as the basis for developing new drug delivery systems, highlighting their chemical versatility and potential for pharmaceutical applications (Ferruti et al., 1981).
Ionic Liquids for Dye-sensitized Solar Cells
Seo et al. (2010) synthesized a series of imidazolium-based oligomers to be used as electrolytes in dye-sensitized solar cells (DSSCs). These findings indicate the potential of benzimidazole derivatives and related compounds in enhancing the efficiency and sustainability of DSSCs, showcasing their utility in renewable energy technologies (Seo et al., 2010).
Wirkmechanismus
Target of Action
Compounds containing a benzimidazole core are known to exhibit a wide range of pharmacological properties and are used in the treatment of diseases such as cancer, hypertension, diabetes, bacterial or viral infections, inflammation, gastritis, neurodegenerative diseases, etc .
Mode of Action
hydroxy substituents in the second position or various groups (alkyl groups, etc.) in the first position as well as due to the chelation with various metals (Cu, Ni, Zn, Ru, etc.) .
Biochemical Pathways
It is known that metal complexes with benzimidazole derivatives exhibit antitumor activity and act as antiviral and antimicrobial drugs . Complexes of copper(II) chloride with benzimidazole derivatives mimic the activity of superoxide dismutase (SOD), one of the main enzymes of the antioxidant system of organisms .
Result of Action
It is known that metalloenzymes, including the most active ones such as cu, zn–sod, act as catalysts in the disproportionation reaction of superoxide anion radicals and diminish the probability of the appearance of still more active singlet oxygen .
Eigenschaften
IUPAC Name |
1-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-17(22)19-20-15-9-5-6-10-16(15)21(19)12-13-23-18-11-7-4-8-14(18)2/h4-11,17,22H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUNIYQKWMSZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


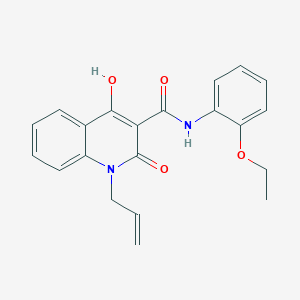
![7-{[1-(3,4-dimethoxyphenyl)ethyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2503247.png)
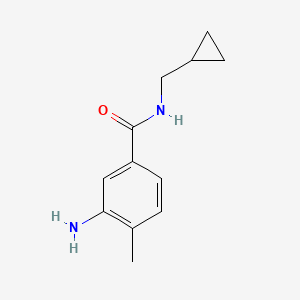
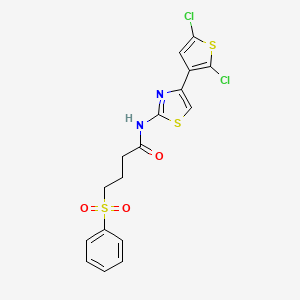
![7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione](/img/structure/B2503254.png)

![2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2503257.png)
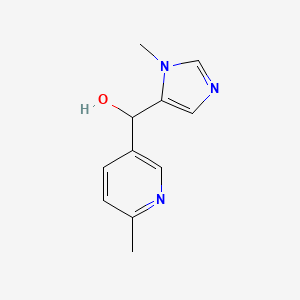

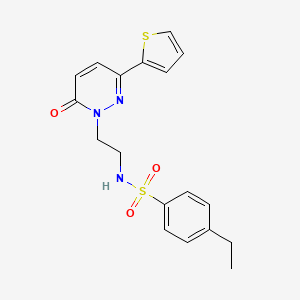
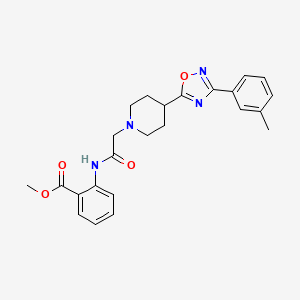
![(3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2503267.png)
